Glycidyl neodecanoate

Übersicht

Beschreibung

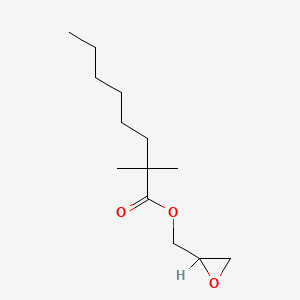

Glycidyl neodecanoate is a synthetic saturated monocarboxylic acid mixture of highly branched isomers. The compound is characterized by its tertiary carbon structure, which provides significant steric hindrance, resulting in excellent hydrophobicity, acid and alkali resistance, and ultraviolet resistance . The active epoxy group in this compound allows it to react with carboxyl, amino, and hydroxyl groups, making it a versatile modifier for coating resins .

Vorbereitungsmethoden

The preparation of glycidyl neodecanoate typically involves the reaction of neodecanoic acid with epichlorohydrin. The process can be catalyzed by bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) . The reaction proceeds through the formation of a glycerin chlorohydrin ester intermediate, which is then heated and treated with water to produce this compound . This method is advantageous due to its high catalyst activity, mild reaction conditions, and minimal byproduct formation .

Analyse Chemischer Reaktionen

Glycidyl neodecanoate undergoes various chemical reactions, primarily due to its reactive epoxy group. Some of the key reactions include:

Substitution: The epoxy group can react with nucleophiles such as carboxyl, amino, and hydroxyl groups, forming hydroxyesters.

Common reagents used in these reactions include acrylic acid, itaconate derivatives, and various catalysts . The major products formed from these reactions are hydroxyesters and modified polymers with improved performance characteristics .

Wissenschaftliche Forschungsanwendungen

Reactive Diluent in Epoxy Resins

One of the primary applications of glycidyl neodecanoate is as a reactive diluent in epoxy resins. Its incorporation into resin formulations helps to:

- Reduce Viscosity : It lowers the viscosity of the resin mixture without compromising its final properties, facilitating easier processing.

- Enhance Performance : The addition of this compound can improve the mechanical properties of cured epoxy systems, making them suitable for demanding applications such as automotive and aerospace coatings .

Curing Agent for Epoxy Resins

This compound can also function as a curing agent in epoxy formulations. While less common than dedicated curing agents, it offers unique advantages:

- Improved Crosslinking : It participates in the chemical reactions that harden the resin, potentially enhancing the thermal and mechanical properties of the final product.

- Compatibility : Its compatibility with various resin systems allows for tailored formulations that meet specific performance criteria .

Applications in Coatings and Adhesives

In addition to its roles in epoxy systems, this compound is utilized in:

- Acrylic Coatings : As an additive in acrylic coatings, it contributes to improved adhesion and durability.

- Sealants : Its properties make it suitable for use in sealant products where flexibility and adhesion are critical .

Development of Biopolymer Materials

Recent research has explored the potential of this compound in developing biopolymer materials . Due to its chemical structure, it may enhance the properties of bio-based plastics derived from renewable resources:

- Modification of Biopolymers : this compound can be used to modify biopolymers to improve their mechanical properties and thermal stability.

- Sustainable Alternatives : This application aligns with industry trends towards more sustainable materials that reduce reliance on fossil fuels .

Radiation-Curable Systems

This compound has been identified as a component in radiation-curable systems , where it serves as a reactive diluent:

- High Performance : It can be combined with unsaturated building blocks like acrylic acid or itaconate derivatives to create hydroxyesters suitable for high-performance applications.

- Solvent-Free Processes : Its use facilitates solvent-free formulations that are environmentally friendly while maintaining high performance .

Case Study 1: Waterborne Acrylic Polyols

Research demonstrated that this compound enables the creation of solvent-free waterborne polyol dispersions with performance comparable to traditional solvent-containing systems. These formulations were evaluated for various film properties within a two-component urethane clearcoat system .

Case Study 2: Skin Sensitization Studies

In vivo studies indicated that this compound exhibits skin sensitization potential, with significant reactions observed in guinea pig maximization tests. These findings highlight the importance of safety assessments when utilizing this compound in consumer products .

Wirkmechanismus

The primary mechanism of action of glycidyl neodecanoate involves its epoxy group, which reacts with nucleophiles to form stable bonds. This reactivity is facilitated by carboxylesterase-mediated hydrolysis, which converts this compound into glycidol and neodecanoic acid . These reactions enhance the properties of the resulting polymers, such as hydrophobicity, weatherability, and viscosity control .

Vergleich Mit ähnlichen Verbindungen

Glycidyl neodecanoate is often compared with other esters of neodecanoic acid, such as vinyl neodecanoate. Both compounds share similar hydrophobic and weather-resistant properties due to their highly branched structures . this compound is unique in its high reactivity under low process heat and its ability to form hydroxyesters with minimal side reactions . This makes it particularly valuable in the synthesis of high-performance polymers and coatings .

Similar Compounds

- Vinyl neodecanoate

- Glycidyl tert-decanoate

This compound stands out due to its versatile reactivity and the superior properties it imparts to polymers and coatings, making it a crucial compound in various scientific and industrial applications.

Biologische Aktivität

Glycidyl neodecanoate (GND), also known as glycidyl 10-neodecanoate, is a synthetic compound classified as a glycidyl ester. It is primarily utilized in the production of coatings, adhesives, and composites due to its unique properties, particularly its epoxide group, which enhances reactivity. This article reviews the biological activity of GND, focusing on its toxicity, potential health effects, and underlying mechanisms.

- Chemical Formula : CHO

- Molecular Weight : 228.33 g/mol

- Physical State : Clear yellow liquid

- Boiling Point : 200-205°C

- Solubility : Insoluble in water; soluble in organic solvents such as MEK and acetone.

This compound is synthesized through the reaction of neodecanoic acid with epichlorohydrin in the presence of a base catalyst, typically sodium hydroxide. This process yields GND alongside sodium chloride as a byproduct .

Skin Sensitization and Irritation

This compound has been identified as a potent skin sensitizer. In guinea pig maximization tests, it exhibited a sensitization rate of 65% at an induction concentration of 0.05%, indicating extreme potency as a sensitizer . Furthermore, studies have documented moderate skin irritation upon dermal exposure, with reversible effects observed within two weeks post-exposure .

Genotoxicity and Carcinogenic Potential

Research indicates that GND may possess genotoxic properties. In vivo studies using MutaMouse models revealed increased mutation frequencies in liver, kidney, and bone marrow tissues following repeated exposure to GND, although sperm cells did not show similar mutations .

The compound has shown positive results in several bacterial reverse mutation assays but was negative in in vitro chromosome aberration assays. The metabolite glycidol, produced from GND metabolism, is classified as a Category 1B carcinogen and germ cell mutagen .

A summary of key findings related to the genotoxicity of this compound is presented in Table 1.

| Study Type | Findings |

|---|---|

| In Vivo (MutaMouse) | Increased mutation frequency in liver, kidney, and bone marrow |

| Bacterial Reverse Mutation | Positive results in several strains (e.g., TA100) |

| In Vitro Chromosome Aberration | Negative results |

| Metabolite Glycidol | Classified as carcinogenic (Category 1B) |

Metabolism and Toxicokinetics

This compound undergoes rapid metabolism via carboxylesterase hydrolysis and epoxide hydrolase pathways. Studies suggest that humans metabolize GND at a significantly slower rate compared to rodents . The metabolic pathway leads to the formation of glycidol and neodecanoic acid, raising concerns about systemic effects following exposure.

Acute Toxicity

Acute toxicity studies indicate that GND has low acute toxicity when administered orally. The median lethal dose (LD50) was reported to be greater than 2000 mg/kg body weight in rats . Clinical signs of toxicity included piloerection and anogenital soiling.

Case Study 1: Skin Sensitization Assessment

In an experimental setting involving New Zealand White rabbits, undiluted GND was applied under semi-occlusive conditions. Observations noted moderate skin irritation with mean scores indicating erythema and edema; however, these effects were reversible within two weeks post-exposure .

Case Study 2: Genotoxicity Evaluation

A study assessing the mutagenic activity of GND utilized various Salmonella strains (e.g., TA100). Results indicated an increase in mutation frequency only after metabolic activation with rat liver microsomal enzymes. This suggests that while GND exhibits mutagenic potential under certain conditions, its activity may be relatively weak compared to other compounds .

Eigenschaften

IUPAC Name |

oxiran-2-ylmethyl 2,2-dimethyloctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O3/c1-4-5-6-7-8-13(2,3)12(14)16-10-11-9-15-11/h11H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQWAKSKPSOFJFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)(C)C(=O)OCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O3 | |

| Record name | NEODECANOIC ACID, 2,3-EPOXYPROPYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20728 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20275056 | |

| Record name | Glycidyl 2,2-dimethyloctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20275056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Neodecanoic acid, 2,3-epoxypropyl ester is a clear yellow liquid. (NTP, 1992), Liquid | |

| Record name | NEODECANOIC ACID, 2,3-EPOXYPROPYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20728 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Neodecanoic acid, 2-oxiranylmethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Boiling Point |

500 °F at 760 mmHg (NTP, 1992) | |

| Record name | NEODECANOIC ACID, 2,3-EPOXYPROPYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20728 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

265 °F (NTP, 1992) | |

| Record name | NEODECANOIC ACID, 2,3-EPOXYPROPYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20728 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 63 °F (NTP, 1992) | |

| Record name | NEODECANOIC ACID, 2,3-EPOXYPROPYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20728 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.97 (NTP, 1992) - Less dense than water; will float | |

| Record name | NEODECANOIC ACID, 2,3-EPOXYPROPYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20728 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Density |

8 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | NEODECANOIC ACID, 2,3-EPOXYPROPYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20728 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

1 mmHg at 68 °F (NTP, 1992) | |

| Record name | NEODECANOIC ACID, 2,3-EPOXYPROPYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20728 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

26761-45-5, 52636-92-7 | |

| Record name | NEODECANOIC ACID, 2,3-EPOXYPROPYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20728 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cardura E 10 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026761455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neodecanoic acid, 2-oxiranylmethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycidyl 2,2-dimethyloctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20275056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCIDYL NEODECANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V72X484L7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.